2,3-二降血小板烷 B1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

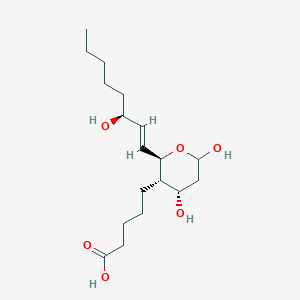

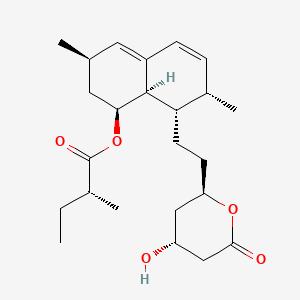

Thromboxane B2 (TXB2) is released in substantial quantities from aggregating platelets and metabolized during circulation to 11-dehydro TXB2 and 2,3-dinor TXB2. In rats and rabbits, 2,3-dinor TXB1 has been identified as another urinary metabolite of TXB2. However in human urine, only trace amounts of 2,3-dinor TXB1 have been identified. In rats, 2,3-dinor TXB1 is excreted at a much higher rate than 2,3-dinor TXB2 (19.2 ± 4.9 ng/24 hr and 1.6 ± 0.3 ng/24 hr, respectively). Therefore, urinary 2,3-dinor TXB1 is a suitable marker of thromboxane biosynthesis in rats.

科学研究应用

血栓烷生物合成的生物标志物

2,3-二降血小板烷 B1 是体内评估血栓烷生物合成的可靠生物标志物。 它在鼠模型中尤其有用,其尿排泄率明显高于其对应物 2,3-二降血小板烷 B2,使其成为血栓烷产生的极佳指标 {svg_1} {svg_2}.

心血管疾病研究

在心血管疾病的背景下,this compound 在理解动脉血栓形成和缺血性卒中等疾病的病理生理学方面发挥着至关重要的作用。 它有助于评估血小板活化以及阿司匹林等抗血小板疗法的有效性 {svg_3} {svg_4}.

炎症和免疫反应

该代谢物参与炎症和免疫反应的研究。 它有助于阐明炎症性疾病的机制和炎症的消退,充当促炎和抗炎信号之间复杂相互作用的介质 {svg_5}.

癌症研究

This compound 在癌症研究中也具有相关性,其中血栓烷水平与肿瘤进展和转移有关。 其测量可以提供对血栓烷在癌症生物学中的作用的见解 {svg_6}.

药理学研究

在药理学中,this compound 用于评估 COX-1 抑制剂和其他影响花生四烯酸途径的药物的影响。 它有助于理解药物作用和开发新的治疗剂 {svg_7}.

实验室医学中的诊断标志物

作为诊断标志物,this compound 通过提供一种非侵入性方法来监测血栓烷水平,可以指示各种病理状态,从而辅助实验室诊断 {svg_8}.

作用机制

Target of Action

The primary target of 2,3-dinor Thromboxane B1 is Thromboxane A2 (TXA2) . TXA2 is a chemically unstable lipid mediator involved in several pathophysiological processes, including primary hemostasis, atherothrombosis, inflammation, and cancer . It is the major arachidonic acid derivative via the cyclooxygenase (COX)-1 pathway in human platelets .

Mode of Action

2,3-dinor Thromboxane B1 is a metabolite of Thromboxane B2 (TXB2), which is released in substantial quantities from aggregating platelets . TXB2 is then metabolized during circulation to 11-dehydro TXB2 and 2,3-dinor TXB2 . The conversion of TXA2 and TXB2 to 2,3-dinor-TXB2 and 11-dehydro-TXB2 occurs at similar fractional conversion rates . This suggests that TXA2 is hydrolyzed non-enzymatically to TXB2 prior to enzymatic degradation via the beta-oxidation and 11-OH-dehydrogenase pathways .

Biochemical Pathways

The biochemical pathway involved in the action of 2,3-dinor Thromboxane B1 is the cyclooxygenase (COX)-1 pathway . This pathway is responsible for the synthesis of TXA2, which is a pro-thrombotic, chemically unstable prostanoid, mostly synthesized via COX-1 and released by activated platelets .

Pharmacokinetics

In terms of pharmacokinetics, 2,3-dinor Thromboxane B1 is excreted in urine . In rats, 2,3-dinor TXB1 is excreted at a much higher rate than 2,3-dinor TXB2 . Therefore, urinary 2,3-dinor TXB1 is a suitable marker of thromboxane biosynthesis in rats .

Result of Action

The result of the action of 2,3-dinor Thromboxane B1 is the inhibition of platelet aggregation . This is achieved through the suppression of TXA2 biosynthesis, which is a major factor in platelet aggregation .

Action Environment

The action of 2,3-dinor Thromboxane B1 is influenced by environmental factors such as the presence of other compounds and the physiological state of the organism . For example, aspirin treatment can suppress baseline urinary 2,3-dinor-TXB2 excretion by 80

生化分析

Biochemical Properties

2,3-dinor Thromboxane B1 is identified as a urinary metabolite of TXB2 in rabbits and rats It interacts with various enzymes and proteins during its metabolism

Cellular Effects

The cellular effects of 2,3-dinor Thromboxane B1 are not well studied. Its parent compound, TXB2, is known to be involved in platelet aggregation . It can be inferred that 2,3-dinor Thromboxane B1 might have some influence on cellular processes related to this function.

Temporal Effects in Laboratory Settings

In laboratory settings, 2,3-dinor Thromboxane B1 has been identified as a urinary metabolite of TXB2 in rabbits and rats . Only trace amounts of 2,3-dinor Thromboxane B1 have been identified in human urine . In rats, 2,3-dinor Thromboxane B1 is excreted at a much higher rate than 2,3-dinor TXB2 .

Metabolic Pathways

2,3-dinor Thromboxane B1 is involved in the metabolic pathway of TXB2. It is a urinary metabolite of TXB2 in rabbits and rats

属性

IUPAC Name |

5-[(2R,3S,4S)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O6/c1-2-3-4-7-13(19)10-11-16-14(8-5-6-9-17(21)22)15(20)12-18(23)24-16/h10-11,13-16,18-20,23H,2-9,12H2,1H3,(H,21,22)/b11-10+/t13-,14-,15-,16+,18?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGWCOUWMTAQMQT-QCBHMXSDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC(O1)O)O)CCCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(O1)O)O)CCCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of 2,3-dinor Thromboxane B1 in scientific research?

A1: 2,3-dinor Thromboxane B1 is a key metabolite of Thromboxane B2, a biologically active lipid involved in various physiological processes, particularly platelet aggregation and vasoconstriction. Studying 2,3-dinor Thromboxane B1 provides insights into the metabolism and breakdown pathways of Thromboxane B2 in vivo. [] This information can be valuable in understanding the role of Thromboxane B2 in both normal physiological conditions and disease states.

Q2: How is 2,3-dinor Thromboxane B1 typically identified and quantified in biological samples?

A2: The scientific literature highlights the use of mass spectrometry techniques, particularly LC-MS (Liquid Chromatography-Mass Spectrometry), for the identification and quantification of 2,3-dinor Thromboxane B1. [] This technique allows for the separation and detection of compounds based on their mass-to-charge ratio (m/z). Researchers use specific m/z values and chromatographic retention times to identify and quantify 2,3-dinor Thromboxane B1 accurately within complex biological matrices.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester](/img/structure/B1141094.png)

![L-Alanine,3-[nitroso(phenylmethoxy)amino]-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1141105.png)

![(1S,9R)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141107.png)

![(1S,9R)-11-amino-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141109.png)

![sodium;4-[2-[7-[3,3-dimethyl-5-[[(2S,3R,4R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-[[(5R)-2,3,4,5,6-pentahydroxyhexyl]carbamoyl]indol-1-yl]butane-1-sulfonate](/img/structure/B1141111.png)

![[(2R,3R,4R,5R,6S)-4,5-dibenzoyloxy-3-chloro-6-methoxyoxan-2-yl]methyl benzoate](/img/structure/B1141114.png)